

Imazamox molecular formula and CAS number

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Imazamox*

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An In-depth Technical Guide to Imazamox

This guide provides a comprehensive overview of the herbicide **Imazamox**, intended for researchers, scientists, and professionals in drug development. It covers its chemical properties, mechanism of action, synthesis, and analytical determination.

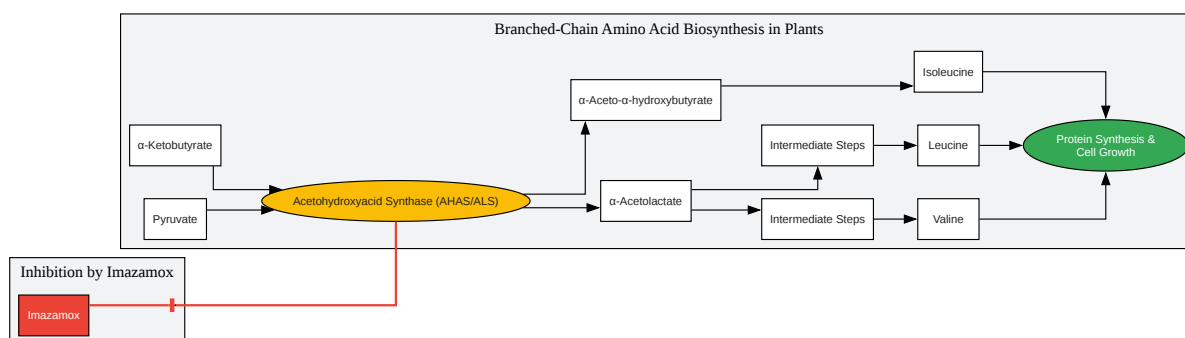
Chemical and Physical Properties

Imazamox is a systemic herbicide belonging to the imidazolinone class.^{[1][2]} It is effective for the post-emergence control of a broad spectrum of grass and broadleaf weeds in various crops.^[3] The fundamental chemical and physical characteristics of **Imazamox** are summarized below.

Property	Value	Reference
IUPAC Name	(RS)-2-(4-isopropyl-4-methyl-5-oxo-2-imidazolin-2-yl)-5-methoxymethylnicotinic acid	[1]
CAS Number	114311-32-9	[1][4][5][6][7]
Molecular Formula	C ₁₅ H ₁₉ N ₃ O ₄	[4][5][7]
Molecular Weight	305.33 g/mol	[4][5][8]
Melting Point	165.5–167.2 °C	[1]
Relative Density	1.39 at 20 °C	[1]
Vapor Pressure	< 1.33 × 10 ⁻⁵ Pa at 25 °C	[1]
Water Solubility	4413 mg/L	[2]
Log K _{ow}	0.73	[2]
Soil Adsorption Coefficient (K _{oc})	159 L/kg (average)	[2]
Photolysis Half-life in Water	0.3 days	[2]
Aerobic Soil Metabolism Half-life	27 days	[2]

Mechanism of Action

Imazamox is a selective, systemic herbicide that is absorbed through the foliage and roots of plants and translocated to the growing points.[2][9] Its mode of action is the inhibition of the enzyme acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS).[1][3][10] This enzyme is critical for the biosynthesis of the essential branched-chain amino acids: valine, leucine, and isoleucine.[1][2] The inhibition of AHAS disrupts protein synthesis and interferes with cell growth and DNA synthesis, ultimately leading to the death of susceptible plants.[2][3] A key advantage of **Imazamox**'s mechanism is its specificity for an enzyme pathway that does not exist in animals, contributing to its low toxicity in mammals, birds, and fish.[2][10]



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Caption: Inhibition of the branched-chain amino acid synthesis pathway by **Imazamox**.

Experimental Protocols

A patented method for the production of **Imazamox** involves the synthesis of an **Imazamox** salt from 5-methoxymethyl-2,3-pyridine dicarboxylic acid dimethyl ester and (\pm)-2-amino-2,3-dimethylbutyramide, followed by conversion to the final product.^{[11][12]}

Materials:

- 5-methoxymethyl-2,3-pyridinedicarboxylic acid dimethyl ester
- (\pm)-2-amino-2,3-dimethylbutyramide
- Sodium tert-butoxide
- Anhydrous toluene

- Activated carbon
- Concentrated sulfuric acid
- Water

Procedure:

- A mixture of 5-methoxymethyl-2,3-pyridinedicarboxylic acid dimethyl ester (0.09 mol) and (\pm)-2-amino-2,3-dimethylbutyramide (0.0993 mol) in anhydrous toluene is stirred at room temperature.[\[11\]](#)
- Sodium tert-butyrate (0.19 mol, added in two portions) is introduced to the mixture.[\[11\]](#)
- The reaction mixture is heated with stirring until the initial ester is fully consumed (monitored by TLC).[\[11\]](#)
- After cooling to room temperature, water is added to dissolve the resulting **Imazamox** sodium salt. The aqueous phase is separated.[\[11\]](#)
- The aqueous solution of the **Imazamox** sodium salt is transferred to a purification reactor. Activated carbon (6-12% by mass relative to the initial ester) is added, and the mixture is stirred for 1-2 hours.[\[11\]](#)
- The solution is filtered to remove the activated carbon and transferred to an acidification reactor.[\[11\]](#)
- Concentrated sulfuric acid is added with stirring to adjust the pH to approximately 3, causing **Imazamox** to precipitate.[\[11\]](#)
- The resulting suspension is filtered. The filter cake is washed three times with water and then air-dried to yield **Imazamox** powder.[\[11\]](#)

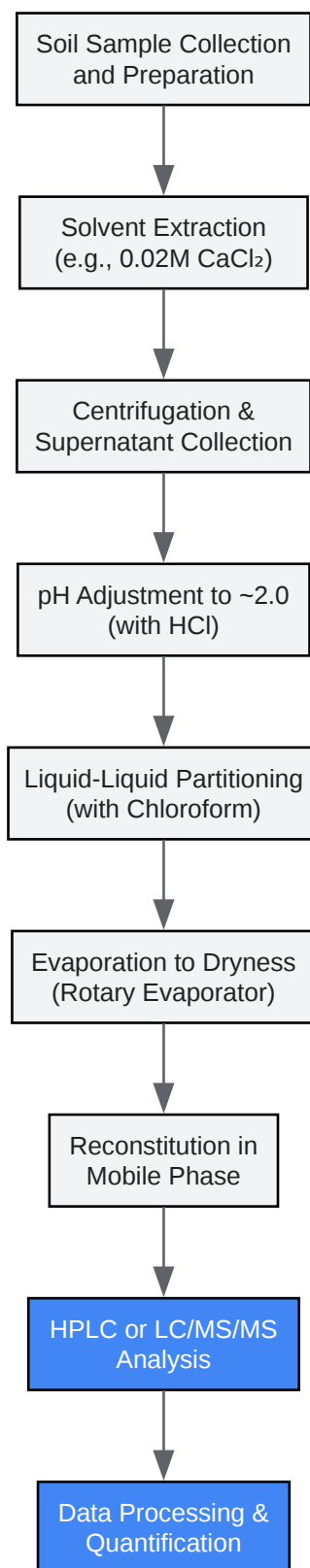
This protocol outlines a general method for the extraction and quantification of **Imazamox** from soil samples using High-Performance Liquid Chromatography (HPLC).[\[13\]](#)[\[14\]](#)

Materials:

- Soil sample
- 0.02M Calcium chloride (CaCl_2) solution
- Hydrochloric acid (HCl)
- Chloroform (CHCl_3)
- Acetonitrile (CH_3CN), HPLC grade
- Water, HPLC grade
- Formic acid (HCOOH)
- **Imazamox** analytical standard
- Centrifuge, rotary evaporator, HPLC system with UV detector

Procedure:

- **Extraction:** A 100 g soil sample is extracted three times with 100 mL of 0.02M CaCl_2 solution. After each extraction, the mixture is centrifuged at 5000 rpm for 10 minutes, and the supernatants are combined.[\[13\]](#)
- **Acidification and Partitioning:** The combined extract's pH is adjusted to 2.0 with HCl . **Imazamox** is then partitioned from the aqueous phase into chloroform (3 x 40 mL).[\[13\]](#)
- **Concentration:** The chloroform phase is collected and evaporated to dryness using a rotary evaporator.[\[13\]](#)
- **Reconstitution:** The residue is redissolved in 1 mL of the HPLC mobile phase.[\[13\]](#)
- **HPLC Analysis:** The sample is analyzed using an HPLC system. A common mobile phase is a mixture of acetonitrile, water, and formic acid (e.g., 30:69:1 v/v/v) with a flow rate of 0.7 mL/min. The retention time for **Imazamox** under these conditions is approximately 8.5 minutes.[\[13\]](#) Quantification is achieved by comparing the peak area of the sample to a calibration curve prepared from the **Imazamox** analytical standard.



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Caption: General workflow for the analysis of **Imazamox** residues in soil samples.

Environmental Fate and Toxicology

Imazamox's primary degradation pathways in the environment are photolysis (breakdown by light) and microbial breakdown in aerobic soils.[10][15] It is stable to hydrolysis.[15] While laboratory studies suggest a potential for leaching, field studies have shown that residues are generally not detected at significant depths.[15] **Imazamox** has low toxicity to animals because its mechanism of action targets an enzyme not found in them.[2][10] It is rated as practically non-toxic to freshwater fish, invertebrates, birds, and mammals and does not bioaccumulate in fish tissues.[10]

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- To cite this document: BenchChem. [Imazamox molecular formula and CAS number]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1671737#imazamox-molecular-formula-and-cas-number]

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